1,4-Oxazepan-6-ol
Overview
Description
1,4-Oxazepan-6-ol is a heterocyclic compound with the molecular formula C5H11NO2 It is characterized by a seven-membered ring containing one oxygen atom and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Oxazepan-6-ol can be synthesized through several methods. One common approach involves the cyclization of amino alcohols. For example, the reaction of 6-aminohexanol with an appropriate dehydrating agent can yield this compound. The reaction conditions typically involve heating the reactants in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Oxazepan-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidation of this compound can yield oxazepanone.
Reduction: Reduction can produce various amine derivatives.
Substitution: Substitution reactions can lead to the formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
1,4-Oxazepan-6-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4-Oxazepan-6-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The nitrogen atom can participate in coordination with metal ions, affecting enzymatic processes. These interactions can modulate pathways involved in cellular signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
1,4-Oxazepane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
1,4-Dioxane: Contains two oxygen atoms in the ring, leading to different chemical properties.
1,4-Thiazepane: Contains a sulfur atom instead of oxygen, resulting in distinct reactivity.
Uniqueness
1,4-Oxazepan-6-ol is unique due to the presence of both a hydroxyl group and a nitrogen atom in its structure. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various applications.
Properties
IUPAC Name |
1,4-oxazepan-6-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c7-5-3-6-1-2-8-4-5/h5-7H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQUDIYIICBQDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(CN1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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